

# Technical Guide: Chemical Structure, Synthesis, and Characterization of 5-Nitro-2-Furamide

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## Compound of Interest

Compound Name: 5-nitro-2-furamide

CAS No.: 701-51-9

Cat. No.: B3511988

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## Executive Summary

**5-Nitro-2-furamide** (CAS: 701-51-9) represents a foundational scaffold in the nitrofurans class of antimicrobials. While often overshadowed by its more complex derivatives (e.g., nitrofurantoin, nitrofurazone), this primary amide serves as a critical reference standard for studying the structure-activity relationships (SAR) of nitro-reduction mechanisms in drug development.

This guide provides a rigorous technical analysis of its chemical identity, a self-validating synthesis protocol, and the specific spectral markers required for quality assurance. It is designed for researchers requiring high-purity standards for metabolic stability assays or enzymatic nitroreduction studies.

## Part 1: Chemical Identity & Structural Analysis

### Nomenclature and Core Constants

- IUPAC Name: 5-Nitro-2-furamide

- Common Synonyms: 5-Nitro-2-furoamide; NSC 3185[1]
- Molecular Formula:`ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">`

[1][2][3]

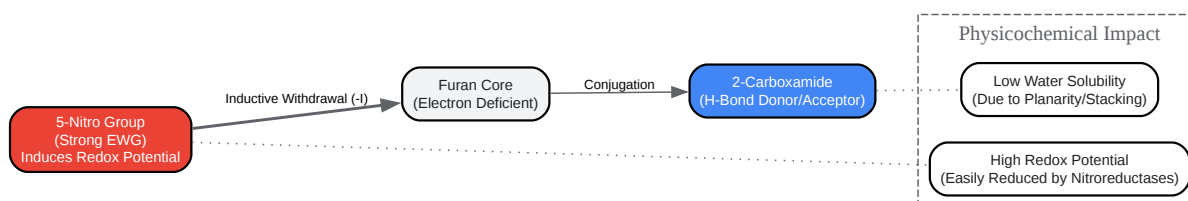
- Molecular Weight: 156.10 g/mol [1][2]
- Exact Mass: 156.0171 Da[2]

## Structural Architecture & Electronic Properties

The molecule consists of a furan ring substituted at the 2- and 5-positions. The 5-nitro group ( ) is a strong electron-withdrawing group (EWG), which significantly decreases the electron density of the furan ring, making it less aromatic and more susceptible to nucleophilic attack compared to unsubstituted furan. Conversely, the 2-carboxamide group stabilizes the structure through resonance but also contributes to the molecule's high melting point due to intermolecular hydrogen bonding.

## Graphviz Diagram: Structural Resonance & Electronic Flow

The following diagram illustrates the "push-pull" electronic effect that defines the reactivity of this scaffold.



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Figure 1: Electronic distribution map showing the inductive effects of the nitro group on the furan core, directly influencing metabolic susceptibility.

## Part 2: Physicochemical Properties

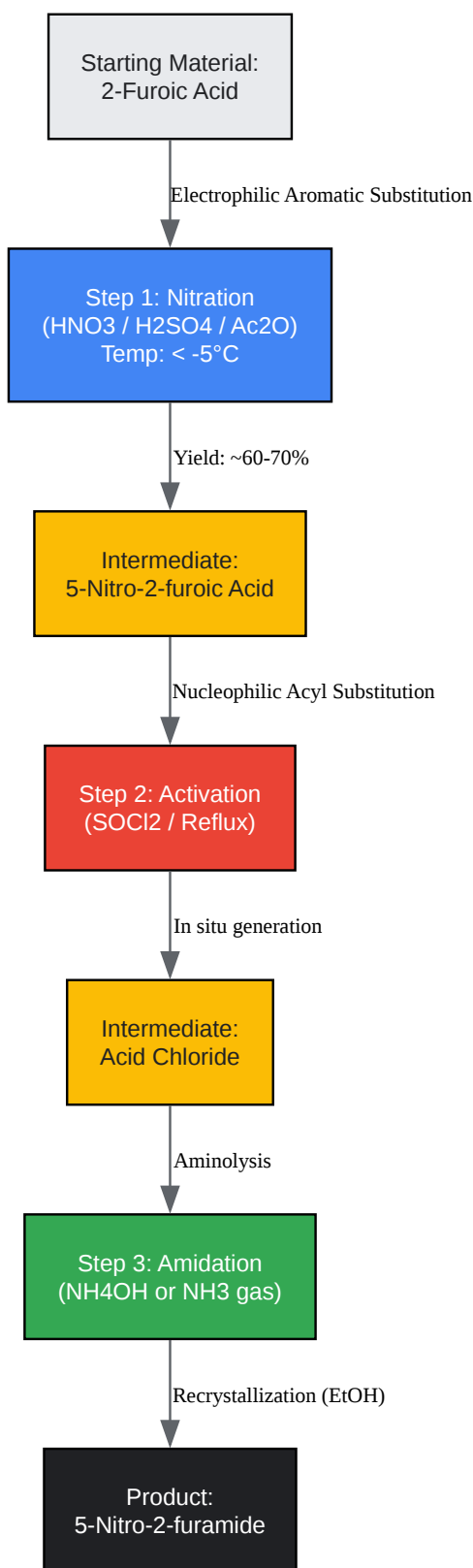
For drug development applications, understanding the solid-state properties is vital for formulation and handling.

Property	Value	Technical Context
Melting Point	166–168 °C	High MP indicates strong intermolecular H-bonding network (amide dimer formation).
LogP (Octanol/Water)	−0.40	Low lipophilicity; suggests moderate passive permeability but high solubility in polar organic solvents (DMSO, DMF).
pKa	~14.5 (Amide NH)	The amide proton is weakly acidic; deprotonation requires strong bases (e.g., NaH).
Appearance	Pale yellow crystalline solid	Color arises from the transition of the nitro-furan chromophore.
Solubility	DMSO (>50 mg/mL), Ethanol (Moderate), Water (Low)	Critical: Stock solutions should be prepared in DMSO for biological assays to prevent precipitation.

## Part 3: Synthesis & Manufacturing Protocols

Directive: The synthesis of **5-nitro-2-furamide** is a classic two-stage workflow starting from 2-furoic acid. The critical quality attribute (CQA) here is the control of temperature during nitration to prevent ring opening.

### Synthesis Workflow (Graphviz)



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Figure 2: Step-by-step synthetic pathway highlighting critical intermediates and reaction types.

## Detailed Experimental Protocol

### Stage 1: Nitration (Synthesis of 5-nitro-2-furoic acid)

- Reagents: 2-Furoic acid (1.0 eq), Fuming (2.5 eq), (cat.), Acetic Anhydride (solvent).
- Procedure:
  - Dissolve 2-furoic acid in acetic anhydride at 0°C.
  - Critical Step: Add fuming nitric acid dropwise. Maintain temperature below -5°C. Why? The furan ring is acid-sensitive and prone to oxidative ring opening (polymerization) at higher temperatures.
  - Quench on crushed ice. The nitro-acid precipitates as a yellow solid.
  - Recrystallize from water/ethanol.

### Stage 2: Amidation (Conversion to 5-nitro-2-furamide)

- Reagents: 5-nitro-2-furoic acid, Thionyl chloride ( ), Ammonium hydroxide ( ).
- Procedure:
  - Reflux 5-nitro-2-furoic acid in excess (acting as solvent and reagent) for 2 hours until gas evolution ( , ) ceases.
  - Evaporate excess

under vacuum to obtain the crude acid chloride (yellow oil/solid). Do not purify.

- Dissolve residue in dry acetone or dichloromethane (DCM).

- Self-Validating Step: Add concentrated

dropwise at 0°C. Immediate formation of a precipitate indicates successful amide bond formation.

- Filter the solid, wash with cold water (to remove

), and recrystallize from ethanol.

## Part 4: Analytical Characterization

To ensure the integrity of the compound for research, the following spectral peaks must be verified.

### Nuclear Magnetic Resonance (NMR)

- Solvent: DMSO-d<sub>6</sub> (Chloroform is often too non-polar).
- <sup>1</sup>H-NMR (400 MHz):
  - 7.80 ppm (d, J=4.0 Hz, 1H): Proton at C3 (adjacent to amide).
  - 7.65 ppm (d, J=4.0 Hz, 1H): Proton at C4 (adjacent to nitro).
  - 8.10 ppm (bs, 1H): Amide  
.
  - 7.60 ppm (bs, 1H): Amide  
.
  - Note: The coupling constant ( ) is characteristic of 2,5-disubstituted furans.

### Infrared Spectroscopy (FT-IR)

- Diagnostic Bands:
  - 1690  $\text{cm}^{-1}$ : Amide I band (C=O stretch).
  - 1535  $\text{cm}^{-1}$ : Asymmetric stretch (Strong).
  - 1350  $\text{cm}^{-1}$ : Symmetric stretch.
  - 3350, 3180  $\text{cm}^{-1}$ : N-H stretching (Primary amide doublet).

## Mass Spectrometry (MS)

- Technique: ESI+ or EI.
- Expected Signal:
  - Fragment at ~111 ( ) suggests loss of the amide group.

## Part 5: Biological Relevance & Mechanism

### Mechanism of Action: Nitroreduction

**5-nitro-2-furamide** acts as a prodrug. Its biological activity is dependent on enzymatic reduction by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases.

- Pathway: The nitro group is reduced stepwise to a nitroso ( ), then hydroxylamine ( ), and finally an amine ( ).

- Toxicity: The hydroxylamine intermediate can damage DNA. Alternatively, in aerobic conditions, the nitro radical anion ( ) can transfer an electron to oxygen, generating superoxide anions (Redox Cycling).

## Graphviz Diagram: Metabolic Activation Pathway



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Figure 3: Metabolic reduction pathway showing the generation of toxic intermediates responsible for antimicrobial activity and potential host toxicity.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12792, 5-nitro-furan-2-carboxamide. Retrieved from [[Link](#)]
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## Sources

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- 2. 2-Furamide, 5-nitro- | C<sub>5</sub>H<sub>4</sub>N<sub>2</sub>O<sub>4</sub> | CID 12792 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

- [3. 5-Nitro-2-furamide \[drugs.ncats.io\]](#)
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